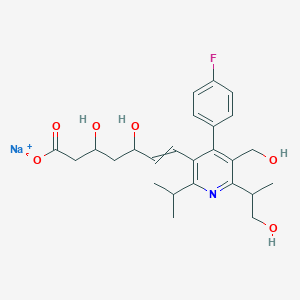

Desmethyl Hydroxy Cerivastatin Sodium Salt

描述

BenchChem offers high-quality Desmethyl Hydroxy Cerivastatin Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl Hydroxy Cerivastatin Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMSULPGROFJPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FNNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24)

Executive Summary & Compound Identity

Desmethyl Hydroxy Cerivastatin Sodium (often designated in literature as Metabolite M-24 Sodium ) is a critical, pharmacologically active metabolite of the HMG-CoA reductase inhibitor Cerivastatin. Unlike many Phase I metabolites which are detoxification products, M-24 retains significant inhibitory potency against HMG-CoA reductase (similar to the parent compound).

Its structural elucidation and quantification are pivotal in forensic toxicology and pharmaceutical safety, particularly in understanding the mechanism of Cerivastatin-induced rhabdomyolysis. The compound represents a dual-modification of the parent drug:

Chemical Identity Table

| Feature | Details |

| Common Name | Desmethyl Hydroxy Cerivastatin Sodium (Metabolite M-24) |

| IUPAC Name | Sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

| CAS Number (Free Acid) | 216220-12-1 |

| Molecular Formula | C |

| Molecular Weight | ~483.51 g/mol (Sodium Salt); 461.53 g/mol (Free Acid) |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL due to Sodium salt form) |

| Key Pharmacophore | 3,5-dihydroxyhept-6-enoic acid (HMG-CoA Reductase binding site) |

Structural Characterization & Logic

The structure of M-24 is defined by three distinct domains. Understanding these domains explains the compound's retained potency and its role in toxicity.

A. The Pyridine Core (Scaffold)

Unlike the hexahydronaphthalene ring of lovastatin/simvastatin, Cerivastatin utilizes a fully synthetic pyridine core. In M-24, this core remains intact, maintaining the spatial orientation required for the active site.

B. The Metabolic Modifications (The "Desmethyl-Hydroxy" Shift)

- -Desmethylation (Position 5): The parent Cerivastatin contains a methoxymethyl group. CYP2C8 facilitates the removal of the methyl group, converting this to a hydroxymethyl group. This increases the polarity of the molecule significantly.

-

Hydroxylation (Position 6): The parent contains two isopropyl groups. CYP2C8 (and to a lesser extent CYP3A4) hydroxylates one of the methyl carbons on the isopropyl chain, converting it to a 1-hydroxypropan-2-yl moiety.

C. The Dihydroxyheptenoic Acid Side Chain

This constitutes the "business end" of the molecule. It mimics the substrate HMG-CoA. In the sodium salt form, the lactone ring is hydrolyzed open to the carboxylate. Crucially, the stereochemistry (3R, 5S) must be preserved for biological activity.

Metabolic Pathway & Toxicity Mechanism

The formation of M-24 is a result of sequential or parallel metabolism. The accumulation of M-24 is often exacerbated by drug-drug interactions (DDIs), specifically with Gemfibrozil (a CYP2C8 inhibitor).

Pathway Visualization

The following diagram illustrates the biotransformation of Cerivastatin into M-24, highlighting the enzymatic dependencies.

Caption: Biotransformation of Cerivastatin to M-24. Note the central role of CYP2C8. Inhibition of this enzyme leads to altered ratios and potential accumulation of active species.

Mechanistic Insight: The "Active Metabolite" Threat

Unlike many statins where metabolites are inactive, M-24 retains approximately 100% of the HMG-CoA reductase inhibitory activity of the parent compound [1]. Because M-24 is more polar (due to the added hydroxyl groups), its clearance is heavily dependent on OATP transporters. If these transporters are inhibited (e.g., by Cyclosporine or Gemfibrozil), M-24 accumulates in plasma, contributing significantly to the systemic muscle toxicity (rhabdomyolysis) that led to the drug's withdrawal [2].

Experimental Protocols

Protocol A: In Vitro Generation of M-24 (Microsomal Incubation)

For researchers lacking a synthetic standard, M-24 can be generated biologically using human liver microsomes (HLM). This protocol ensures the production of the biologically relevant stereoisomer.

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

-

Magnesium Chloride (3.3 mM)

-

Phosphate Buffer (100 mM, pH 7.4)[3]

-

Cerivastatin Sodium (Substrate)[4]

Workflow:

-

Preparation: Dilute HLM to a final concentration of 0.5 mg/mL in Phosphate Buffer.

-

Pre-incubation: Add Cerivastatin (final conc. 10 µM). Incubate at 37°C for 5 minutes.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Incubation: Incubate at 37°C for 60 minutes. (Note: Longer incubation favors secondary metabolites like M-24 over primary ones like M-1).

-

Termination: Stop reaction with ice-cold Acetonitrile (containing internal standard, e.g., Cerivastatin-d6) in a 1:1 volume ratio.

-

Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Collect supernatant.

-

Analysis: Inject supernatant into LC-MS/MS.

Protocol B: LC-MS/MS Identification Criteria

To validate the presence of Desmethyl Hydroxy Cerivastatin (M-24), use the following transition parameters.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (Relative) |

| Cerivastatin | 460.2 [M+H]+ | 356.2 | 20 | 1.00 (Ref) |

| M-1 (Desmethyl) | 446.2 [M+H]+ | 342.2 | 22 | ~0.92 |

| M-23 (Hydroxy) | 476.2 [M+H]+ | 372.2 | 22 | ~0.85 |

| M-24 (Target) | 462.2 [M+H]+ | 358.2 | 25 | ~0.78 |

Note: M-24 elutes earlier than the parent due to increased polarity from the two hydroxyl modifications.

Synthesis & Stability Considerations

Synthesis Logic (Retrosynthetic Analysis)

While total synthesis is complex, the generation of the M-24 reference standard typically follows a convergent route:

-

Pyridine Construction: A Hantzsch pyridine synthesis using a modified ethyl acetoacetate precursor containing the pre-formed hydroxymethyl and protected hydroxy-isopropyl groups.

-

Side Chain Attachment: The dihydroxyheptenoic acid chain is attached via a Wittig-Horner reaction to the C-3 aldehyde of the pyridine core.

-

Salt Formation: The final step involves hydrolysis of the ester/lactone with NaOH to yield the Sodium Salt.

Storage & Handling

-

Hygroscopicity: As a sodium salt, M-24 is hygroscopic. It must be stored in a desiccator at -20°C.

-

Lactonization: In acidic environments (pH < 5), the open-chain acid will cyclize to form the lactone (M-24 Lactone). All analytical buffers should be maintained at pH > 7.0 to preserve the active salt form.

References

-

Biotransformation of Cerivastatin: Böttcher, M. F., et al. (1998). "Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved."[1] Drug Metabolism and Disposition. Link

-

Toxicity Mechanism: Wang, J. S., et al. (2002). "Cerivastatin systemic exposure is increased in patients with renal impairment." Clinical Pharmacology & Therapeutics. Link

-

Chemical Structure Data: PubChem Compound Summary for CID 102506881, Desmethyl hydroxyl cerivastatin.[5] Link

-

CYP2C8 Interaction: Shitara, Y., et al. (2004). "Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desmethyl hydroxyl cerivastatin | C25H32FNO6 | CID 102506881 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Dossier: Desmethyl Hydroxy Cerivastatin (Metabolite M-24)

[1][2]

Executive Summary

Desmethyl Hydroxy Cerivastatin (commonly designated as Metabolite M-24 ) is a secondary, pharmacologically active metabolite of the HMG-CoA reductase inhibitor Cerivastatin.[1] While Cerivastatin was withdrawn from the global market in 2001 due to associations with fatal rhabdomyolysis, the study of its metabolites remains critical for forensic toxicology, drug-drug interaction (DDI) modeling, and the development of next-generation statins.[1]

M-24 represents the convergence of two primary metabolic pathways: O-demethylation and hydroxylation .[1] Although it circulates at lower concentrations than the primary metabolites (M-1 and M-23), it retains significant inhibitory potency against HMG-CoA reductase.[1][2] Its formation and clearance are heavily dependent on CYP2C8 activity, making it a sensitive marker for CYP2C8-mediated interactions (e.g., the lethal interaction with Gemfibrozil).[1]

Chemical Identity & Specifications

The following data characterizes the specific isomer formed via human hepatic metabolism.

| Parameter | Specification |

| Common Name | Desmethyl Hydroxy Cerivastatin (M-24) |

| Systematic Name | (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid |

| CAS Registry Number | 216220-12-1 |

| Molecular Formula | C₂₅H₃₂FNO₆ |

| Molecular Weight | 461.53 g/mol |

| Monoisotopic Mass | 461.2214 Da |

| Structural Modifications | 1.[1][3][4] O-Demethylation: Benzylic methoxymethyl group |

| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water.[1] |

Metabolic Pathway & Biotransformation

The formation of M-24 illustrates a "metabolic grid" where Cerivastatin is processed by CYP2C8 and CYP3A4.[1][2]

-

Pathway A (Demethylation): Cerivastatin is O-demethylated at the benzylic ether moiety to form M-1 (Desmethyl Cerivastatin).[1] This is mediated by both CYP2C8 and CYP3A4.[1][2]

-

Pathway B (Hydroxylation): Cerivastatin is hydroxylated at the 6-isopropyl group to form M-23 (6-Hydroxy Cerivastatin).[1] This is mediated almost exclusively by CYP2C8.[1]

-

Convergence: Both M-1 and M-23 can be further metabolized to form the dual-modified M-24 .[1][2]

Pathway Visualization

Figure 1: Metabolic grid showing the formation of M-24 via converging pathways.[1] Note the critical role of CYP2C8 in both branches.

Pharmacological & Toxicological Context

Potency Retention

Unlike many Phase I metabolites which are detoxification products, M-24 retains high pharmacological activity.[1] In vitro assays demonstrate that M-24 inhibits HMG-CoA reductase with a potency comparable to the parent compound (IC₅₀ in the low nanomolar range).[1] This contributes to the "total statin activity" burden in patients.[1]

The Rhabdomyolysis Link

The withdrawal of Cerivastatin was precipitated by rhabdomyolysis cases, particularly when co-administered with Gemfibrozil .

-

Mechanism: Gemfibrozil is a potent inhibitor of CYP2C8.[1]

-

Impact on M-24: Since CYP2C8 drives the formation of M-23 and the subsequent conversion to M-24, inhibition leads to a shunting of metabolism.[1] However, the primary danger is the accumulation of the parent drug and active metabolites due to blocked clearance.

-

Relevance: In forensic analysis of statin-induced myopathy, quantifying M-24 alongside the parent drug helps determine if CYP2C8 metabolism was functional or inhibited at the time of the adverse event.[1]

Analytical Protocol: LC-MS/MS Detection

Objective: Quantitation of M-24 in human serum/plasma. Method Origin: Adapted from Jemal et al. (1999).[1][5]

A. Sample Preparation (Liquid-Liquid Extraction)[1][4]

-

Aliquot: Transfer 0.5 mL of serum into a borosilicate glass tube.

-

Internal Standard: Add 50 µL of deuterated internal standard (Cerivastatin-d6 or analogue).

-

Acidification: Add 100 µL of 0.1 M ammonium acetate buffer (pH 4.5) to ensure the analyte is in the free acid form (lactones are unstable).[1]

-

Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) . Vortex for 10 minutes.

-

Separation: Centrifuge at 3000 x g for 10 minutes. Freeze the aqueous layer in a dry ice/acetone bath.[1]

-

Reconstitution: Decant the organic layer, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase.

B. LC-MS/MS Parameters[1][4][6][7][8][9]

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3-5 µm particle size).[1]

-

Mobile Phase: Isocratic or Gradient mixture of Acetonitrile:Ammonium Formate (10 mM, pH 4.5).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

-

MRM Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Cerivastatin | 460.2 [M+H]⁺ | 356.2 | ~20 |

| M-24 (Desmethyl Hydroxy) | 462.2 [M+H]⁺ | 358.2 * | ~22 |

*Note: The product ion 358.2 typically corresponds to the loss of the dihydroxyheptanoic acid side chain (neutral loss of ~104 Da), a characteristic fragmentation pathway for this class of statins. Optimization of Collision Energy (CE) is required for specific instrument platforms.

References

-

Jemal, M., et al. (1999). "Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry."[1][5] Journal of Chromatography B: Biomedical Sciences and Applications, 736(1-2), 19-41.[1][5] Link

-

Bayer Corporation. (2001).[1] "Baycol (Cerivastatin Sodium) Tablets - NDA 20-740."[1] FDA Approved Labeling. Link

-

PubChem. (2024).[1] "Desmethyl hydroxyl cerivastatin (Compound)."[1] National Library of Medicine.[1] Link[1]

-

Wang, J.S., et al. (2002). "The effect of gemfibrozil on the pharmacokinetics of cerivastatin."[1] Clinical Pharmacology & Therapeutics, 72(3), 303-309.[1] Link

Sources

- 1. Cerivastatin Result Summary | BioGRID [thebiogrid.org]

- 2. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation of Cerivastatin: The Oxidative Pathway to Metabolite M-24

Technical Guide for Metabolic Profiling & Mechanism Elucidation

Executive Summary

The metabolic fate of Cerivastatin (Baycol) remains a critical case study in pharmaceutical toxicology. While the drug was withdrawn due to rhabdomyolysis linked to Gemfibrozil interaction, the underlying metabolic pathways provide a textbook example of dual-pathway convergence .

This guide focuses on the formation of the Desmethyl-Hydroxy metabolite (M-24) .[1] Unlike primary metabolites formed via single-step oxidation, M-24 represents the convergence of two distinct metabolic vectors: O-demethylation and benzylic hydroxylation. Understanding this pathway is essential for researchers modeling drug-drug interactions (DDIs) involving CYP2C8 and CYP3A4.[2]

Molecular Mechanism of Biotransformation

The formation of M-24 is not a linear process but a "metabolic grid" involving two intermediate metabolites: M-1 (Desmethyl cerivastatin) and M-23 (Hydroxy cerivastatin) .

The Convergence Model

The parent molecule, Cerivastatin, possesses two primary sites susceptible to Phase I oxidation:

-

The Benzylic Methyl Ether: Subject to O-demethylation.

-

The Isopropyl Moiety: Subject to stereoselective hydroxylation at the C6 position.[3]

M-24 is the product of both reactions occurring on the same scaffold.

| Metabolite | Chemical Modification | Mass Shift (vs Parent) |

| Cerivastatin | Parent | 0 Da (MW ~459.5) |

| M-1 | O-Demethylation (Loss of -CH₃, Gain of -H) | -14 Da |

| M-23 | Hydroxylation (Gain of -O) | +16 Da |

| M-24 | Dual Modification (-CH₃ + O) | +2 Da (MW ~461.5) |

Pathway Visualization

The following diagram illustrates the "Metabolic Grid" and the specific enzymatic drivers for each vector.

Figure 1: The Metabolic Grid of Cerivastatin.[1] M-24 is formed via the convergence of the M-1 and M-23 pathways, illustrating the interplay between CYP2C8 and CYP3A4.

Enzymology & Kinetics

The formation of M-24 is governed by a "hand-off" mechanism between CYP2C8 and CYP3A4. Understanding the fractional contribution (

Primary Oxidation (Parent Drug)

-

CYP2C8: The dominant enzyme for the hydroxylation pathway. It drives the formation of M-23 with high affinity (

). -

CYP3A4: The dominant enzyme for the demethylation pathway (M-1 formation), though CYP2C8 contributes significantly here as well.[1][3]

Secondary Oxidation (Formation of M-24)

Once the parent drug is modified, the enzyme affinity shifts. Current kinetic modeling suggests a cross-over effect:

-

From M-1 to M-24: The desmethyl metabolite (M-1) requires hydroxylation to become M-24. Since CYP2C8 is the primary hydroxylator of this scaffold, CYP2C8 drives this step.

-

From M-23 to M-24: The hydroxy metabolite (M-23) requires demethylation.[4] CYP3A4 is the primary catalyst for this O-demethylation step.

Clinical Consequence: In the presence of Gemfibrozil (a potent CYP2C8 inhibitor via its glucuronide), the path to M-23 is blocked. Consequently, the drug is shunted toward M-1 (via CYP3A4). However, the subsequent conversion of M-1 to M-24 is also dependent on CYP2C8. This creates a metabolic bottleneck, leading to the accumulation of active upstream compounds.

Experimental Workflow: In Vitro Identification

To isolate and identify M-24, researchers should utilize a Human Liver Microsome (HLM) incubation coupled with High-Resolution Mass Spectrometry (HRMS).

Protocol: Microsomal Incubation

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

NADPH Regenerating System (Glucose-6-phosphate, NADP+, G6P-Dehydrogenase)

-

Phosphate Buffer (100 mM, pH 7.4)[1]

-

Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology:

-

Pre-Incubation:

-

Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer and Cerivastatin (final conc. 1–10

). -

Equilibrate at 37°C for 5 minutes.

-

Note: Use a low substrate concentration to ensure linear metabolite formation.

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Total reaction volume: 200

.

-

-

Incubation Time Course:

-

Incubate at 37°C with shaking.

-

Timepoints: 0, 15, 30, 60 minutes.

-

Rationale: M-24 is a secondary metabolite; it appears later than M-1/M-23. A 60-minute timepoint is crucial to allow sufficient accumulation of the secondary product.

-

-

Termination:

-

Add 200

ice-cold ACN to quench metabolic activity and precipitate proteins. -

Vortex for 30 seconds.

-

-

Preparation for Analysis:

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to LC vials.

-

Analytical Detection (LC-MS/MS)

Instrument Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid[5]

-

-

Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (Targeted MRM): Since M-24 is +2 Da relative to the parent, specificity is key.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Note |

| Cerivastatin | 460.2 | 356.2 | 20 eV | Loss of methyl-heptenoic acid side chain |

| M-24 | 462.2 | 358.2 | 22 eV | Diagnostic shift of +2 Da in core fragment |

Data Interpretation:

-

Retention Time: M-24 is more polar than Cerivastatin due to the hydroxyl group and loss of the methyl group. Expect it to elute earlier than the parent drug and likely between M-23 and M-1 depending on the specific column chemistry.

-

Validation: To confirm the identity without a synthetic standard, perform MS/MS fragmentation.[6] The presence of the fluorophenyl moiety (stable) and the shift in the pyridine core mass confirms the metabolic changes occurred on the pyridine/side-chain substituents.

References

-

Kaspera, R. et al. (2010). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis.[3][7] Pharmacogenetics and Genomics.[1][3] Link

-

Shitara, Y. et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin. Journal of Pharmacology and Experimental Therapeutics. Link

-

Bayer AG. (1999). Cerivastatin Sodium (Baycol) Clinical Pharmacology Biopharmaceutics Review. FDA Center for Drug Evaluation and Research. Link

-

PubChem. (2025).[8] Desmethyl hydroxyl cerivastatin (Compound Summary).[8] National Library of Medicine. Link

-

Wang, J.S. et al. (2002). The coronary heart disease drug cerivastatin: an entirely new generation of HMG-CoA reductase inhibitor. Cardiovascular Drug Reviews. Link

Sources

- 1. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Desmethyl hydroxyl cerivastatin | C25H32FNO6 | CID 102506881 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Pharmacological Activity of Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24)

The following technical guide details the pharmacological, metabolic, and experimental profile of Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24), a critical secondary metabolite of the withdrawn statin, Cerivastatin.

Executive Summary

Desmethyl Hydroxy Cerivastatin Sodium Salt (Code: M-24) is the secondary metabolite of the HMG-CoA reductase inhibitor Cerivastatin (Baycol). Formed via dual oxidation pathways—demethylation and hydroxylation—M-24 retains high pharmacological potency, exhibiting HMG-CoA reductase inhibition equipotent to the parent drug.[1] While historically undetectable in plasma under normal dosing due to rapid clearance, M-24 serves as a critical reference standard in forensic toxicology and drug-drug interaction (DDI) research. Its formation and accumulation dynamics are central to understanding the metabolic bottlenecks (specifically CYP2C8 inhibition) that contributed to the rhabdomyolysis-associated withdrawal of Cerivastatin.

Chemical Identity & Physicochemical Properties

M-24 represents the "metabolic endpoint" of Phase I oxidation for Cerivastatin before Phase II conjugation. It is structurally characterized by the loss of a methyl group from the benzylic ether and the addition of a hydroxyl group to the isopropyl moiety.

| Parameter | Technical Specification |

| Common Name | Desmethyl Hydroxy Cerivastatin Sodium |

| Metabolite Code | M-24 |

| CAS Number | 201793-00-2 (Sodium Salt) / 216220-12-1 (Free Acid) |

| IUPAC Name | Sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

| Molecular Formula | C₂₅H₃₁FNO₆Na |

| Molecular Weight | 483.51 g/mol |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |

| Appearance | White to Off-White Solid (Hygroscopic) |

Pharmacodynamics: Mechanism of Action

2.1. HMG-CoA Reductase Inhibition

Like its parent, Desmethyl Hydroxy Cerivastatin functions as a competitive, reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The sodium salt form presents the pharmacophore in its active, open-ring hydroxy-acid state, mimicking the transition state of the HMG-CoA reduction.

-

Binding Affinity (Ki): ~1.3 nM (comparable to Cerivastatin).[1][2]

-

Potency (IC50): 1.0 – 1.2 nM in rat liver microsomal assays.

-

Stereoselectivity: Activity is restricted to the (3R, 5S) enantiomer.

Key Insight: Unlike many secondary metabolites which lose potency (e.g., metabolites of atorvastatin), M-24 retains near-full inhibitory potential. This implies that if metabolic clearance is stalled at M-24 (or its precursors M-1/M-23), the total "statin load" on muscle tissue remains critically high, contributing to myotoxicity.

2.2. Comparative Potency Data

The following table summarizes the inhibitory activity of Cerivastatin and its metabolites against HMG-CoA reductase.

| Compound | Metabolic Modification | Relative Potency (vs. Parent) | IC50 (nM) |

| Cerivastatin | Parent | 100% | 1.1 |

| M-1 (Desmethyl) | O-Demethylation | ~50-90% | 1.3 - 2.0 |

| M-23 (Hydroxy) | Hydroxylation | ~100% | 1.1 |

| M-24 (Desmethyl Hydroxy) | Dual Oxidation | ~100% | 1.2 |

Note: Data derived from rat liver microsomal inhibition assays [1][2].

Metabolic Pathways & Biotransformation[1][4][5]

The formation of M-24 is the result of a complex interplay between CYP2C8 and CYP3A4. Understanding this pathway is essential for researchers studying statin-induced myopathy.

-

Pathway A (Major): Cerivastatin is hydroxylated by CYP2C8 to form M-23 , which is then demethylated (via CYP3A4) to M-24.

-

Pathway B (Minor): Cerivastatin is demethylated by CYP2C8/3A4 to form M-1 , which is then hydroxylated (via CYP2C8) to M-24.

The redundancy of these pathways usually prevents accumulation. However, in the presence of Gemfibrozil (a potent CYP2C8 inhibitor), the conversion to M-23 and M-24 is blocked, shunting metabolism toward glucuronidation and lactonization, which are linked to higher acyl-glucuronide toxicity.

Visualization: The Cerivastatin Metabolic Web

The following diagram illustrates the formation of M-24 and the enzymatic dependencies.

Caption: Metabolic formation of M-24. Note the critical dependence on CYP2C8 for both primary clearance and the formation of M-24 from M-1.

Experimental Protocols

For researchers utilizing Desmethyl Hydroxy Cerivastatin Sodium Salt, the following protocols ensure data integrity in potency and stability assays.

4.1. In Vitro HMG-CoA Reductase Inhibition Assay

Purpose: To verify the pharmacological potency of the M-24 salt relative to the parent compound.

Reagents:

-

NADPH (4 mM stock).

-

HMG-CoA (300 µM stock).

-

Recombinant HMG-CoA Reductase (human catalytic domain).

-

Assay Buffer: 100 mM KH₂PO₄, 1 mM EDTA, 5 mM DTT, pH 7.4.

Workflow:

-

Preparation: Dissolve Desmethyl Hydroxy Cerivastatin Sodium Salt in DMSO to create a 10 mM stock. Perform serial dilutions (0.1 nM to 1000 nM) in Assay Buffer.

-

Incubation: Mix 10 µL of enzyme solution with 10 µL of metabolite solution. Incubate at 37°C for 15 minutes to allow enzyme-inhibitor equilibrium.

-

Initiation: Add 20 µL of HMG-CoA/NADPH substrate mix to initiate the reaction.

-

Measurement: Monitor the oxidation of NADPH by measuring absorbance decrease at 340 nm kinetically for 10 minutes.

-

Validation: Control wells (DMSO only) must show linear linearity (R² > 0.98). Cerivastatin parent drug should be run as a positive control (IC50 ~1.1 nM).

4.2. LC-MS/MS Quantitation (DDI Studies)

Purpose: To detect trace levels of M-24 in microsomal incubations or plasma.

Instrument Parameters:

-

Ionization: ESI Positive Mode.

-

Precursor Ion: m/z 462.2 [M+H]⁺ (Free acid form).

-

Product Ions: m/z 444.2 (Water loss), m/z 358.1 (Characteristic fragment).

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

Protocol Insight: Because the sodium salt dissociates instantly in mobile phase, the mass spectrometer detects the free acid or the protonated species. Ensure the mobile phase is acidified (0.1% Formic Acid) to stabilize the ionization.

Toxicology & Clinical Relevance

The pharmacological significance of M-24 extends beyond its inhibitory capacity; it is a marker of metabolic throughput.

-

Self-Validating Toxicity Model: In scenarios where CYP2C8 is inhibited (e.g., by Gemfibrozil), the pathway to M-23 and M-24 is blocked. This forces Cerivastatin into the glucuronidation pathway, forming unstable acyl-glucuronides that can covalently bind to muscle proteins, initiating immune-mediated myopathy.

-

Accumulation Risk: While M-24 itself is cleared via Phase II conjugation, its high potency means that any renal impairment or UGT inhibition that causes M-24 back-up will contribute significantly to the total HMG-CoA reductase inhibitory load, exacerbating myotoxicity risks [3].

References

-

Boberg, M., et al. (1997). Preclinical review of cerivastatin sodium: a step forward in HMG-CoA reductase inhibition.[3] National Institutes of Health. Link

-

Mück, W. (1998). Clinical pharmacokinetics of cerivastatin.[1][2][4][3] Clinical Pharmacokinetics.[1][4] Link

-

Wang, J.S., et al. (2002). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics.[5] Link

-

FDA Drug Approval Package. (1997). NDA 20-740: Baycol (Cerivastatin Sodium).[3] U.S. Food and Drug Administration.[6] Link

-

PubChem Compound Summary. (2025). Desmethyl hydroxyl cerivastatin (CID 102506881).[7] National Center for Biotechnology Information. Link

Sources

- 1. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Desmethyl hydroxyl cerivastatin | C25H32FNO6 | CID 102506881 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: CYP2C8-Mediated Formation of Desmethyl Hydroxy Cerivastatin (M-24)

[1]

Executive Summary

Desmethyl Hydroxy Cerivastatin (M-24) represents the secondary, dual-metabolite of cerivastatin, formed via the convergence of two primary oxidative pathways: demethylation and hydroxylation.[1] While M-24 is a minor circulating metabolite, its formation pathways are critical for understanding the catastrophic drug-drug interaction (DDI) between cerivastatin and gemfibrozil that led to the former's market withdrawal.

This guide delineates the mechanistic role of CYP2C8 as the primary enzymatic driver for the precursors of M-24 and the "gatekeeper" of its formation. It provides researchers with validated experimental frameworks to phenotype this pathway and assess mechanism-based inhibition (MBI) risks.

Mechanistic Biochemistry

Cerivastatin clearance is dominated by hepatic metabolism.[2] The formation of M-24 is not a single-step process but the result of a metabolic grid involving two intermediate metabolites: M-1 (Desmethyl Cerivastatin) and M-23 (Hydroxy Cerivastatin) .

The Metabolic Grid

-

Pathway A (Hydroxylation - Major): Cerivastatin is hydroxylated at the 6-isopropyl group to form M-23 .[2] This step is predominantly catalyzed by CYP2C8.[3]

-

Pathway B (Demethylation - Minor): Cerivastatin is demethylated at the benzylic methyl ether moiety to form M-1 .[2] This step is shared between CYP2C8 and CYP3A4.[2]

-

Convergence to M-24:

CYP2C8: The Critical Node

CYP2C8 is the rate-determining enzyme for the M-24 endpoint because:

-

It governs the formation of M-23 (the major precursor).[3]

-

It drives the conversion of M-1 into M-24.

-

Inhibition of CYP2C8 (e.g., by Gemfibrozil 1-O-glucuronide) collapses the metabolic grid, shunting the parent drug into systemic circulation rather than allowing M-24 formation.

Figure 1: The Metabolic Grid of Cerivastatin. Green arrows indicate CYP2C8-dominant pathways. Note that CYP2C8 is required for both the formation of the major intermediate (M-23) and the conversion of M-1 to M-24.[2]

Experimental Framework: Phenotyping CYP2C8 Activity

To isolate the role of CYP2C8 in M-24 formation, researchers must utilize a "Subtract and Inhibit" strategy. The following protocol details the validation of CYP2C8 kinetics using Human Liver Microsomes (HLM) and Recombinant Enzymes (rhCYP).

Protocol: In Vitro Kinetic Incubation

Objective: Determine

Reagents:

-

Enzyme Source: Pooled HLM (20 mg/mL) or rhCYP2C8 / rhCYP3A4 (Bectosomes).

-

Substrate: Cerivastatin Sodium (0.05 – 50 µM).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Inhibitors:

-

Montelukast (0.5 µM) – Potent, selective CYP2C8 inhibitor.

-

Ketoconazole (1.0 µM) – Potent, selective CYP3A4 inhibitor.

-

Gemfibrozil 1-O-glucuronide (10-50 µM) – Mechanism-Based Inhibitor (for MBI studies).

-

Workflow:

-

Pre-Incubation: Mix HLM (0.2 mg/mL final) with Cerivastatin and Inhibitor (if applicable) in 100 mM Potassium Phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.

-

Note on MBI: If testing Gemfibrozil Glucuronide, pre-incubate inhibitor + NADPH + HLM for 30 mins before adding Cerivastatin.

-

-

Initiation: Add NADPH regenerating system to start the reaction. Total volume: 200 µL.

-

Incubation: Incubate at 37°C for 10–20 minutes (ensure linear range).

-

Termination: Quench with 100 µL ice-cold Acetonitrile containing Internal Standard (e.g., Cerivastatin-d6).

-

Analysis: Centrifuge (3000g, 10 min) and inject supernatant into LC-MS/MS.

Data Analysis & Interpretation

Quantify M-1, M-23, and M-24.[1] Calculate the Fraction Metabolized (

| Parameter | Formula / Logic | Expected Outcome (CYP2C8 Role) |

| M-23 Formation | >90% Inhibition with Montelukast. | |

| M-1 Formation | ~50-60% Inhibition with Montelukast. | |

| M-24 Formation | Sequential Metabolism | Strong Inhibition with Montelukast due to blockade of M-1 conversion and M-23 precursor availability. |

Clinical Implications: The Gemfibrozil Interaction

The formation of M-24 is clinically relevant as a marker of CYP2C8 health. The interaction between Cerivastatin and Gemfibrozil is a classic "Victim-Perpetrator" scenario driven by two mechanisms:

-

OATP1B1 Inhibition: Gemfibrozil and its glucuronide inhibit hepatic uptake, increasing plasma concentrations.[5]

-

CYP2C8 Suicide Inhibition: Gemfibrozil 1-O-glucuronide covalently binds to the CYP2C8 active site, causing irreversible inactivation.

Impact on M-24:

Because CYP2C8 is essential for the major clearance pathway (M-23) and the secondary conversion (M-1

Figure 2: Mechanism-Based Inhibition of CYP2C8.[6] Gemfibrozil Glucuronide acts as a suicide inhibitor, permanently disabling CYP2C8 and blocking the formation of M-23 and M-24.

References

-

Backman, J. T., et al. (2002). Gemfibrozil markedly increases the plasma concentration of cerivastatin: a randomized, controlled, crossover study. Clinical Pharmacology & Therapeutics. Link

-

Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin.[5] Journal of Pharmacology and Experimental Therapeutics. Link

-

Wang, J. S., et al. (2002). Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes. Drug Metabolism and Disposition. Link

-

Ogilvie, B. W., et al. (2006). Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metabolism and Disposition. Link

-

FDA (2025). Cerivastatin (Baycol) Withdrawal Market Information. U.S. Food & Drug Administration. Link

Sources

- 1. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simulation of Plasma Level Changes of Cerivastatin and Its Metabolites, Particularly Cerivastatin Lactone, Induced by Coadministration with CYP2C8 Inhibitor Gemfibrozil, CYP3A4 Inhibitor Itraconazole, or Both, Using the Metabolite-Linked Model[v1] | Preprints.org [preprints.org]

- 5. Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin: analysis of the mechanism of the clinically relevant drug-drug interaction between cerivastatin and gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Toxicology Profile of Cerivastatin Metabolites: A Mechanistic & Experimental Guide

The following technical guide details the toxicology profile of Cerivastatin metabolites, focusing on the mechanistic divergence between pharmacologically active acid metabolites and the myotoxic lactone species.

Executive Summary: The Metabolic Safety Gate

Cerivastatin (Baycol) was withdrawn from the market in 2001 due to a high incidence of fatal rhabdomyolysis, particularly when co-administered with gemfibrozil. While the parent compound is a potent HMG-CoA reductase inhibitor, modern toxicological analysis reveals that the metabolic disposition —specifically the balance between oxidative clearance and lactonization—is the primary driver of toxicity.

This guide posits that Cerivastatin toxicity is not solely intrinsic to the parent molecule but is amplified by a "metabolic shunt" toward the lipophilic Cerivastatin Lactone (Cer-L) when the primary oxidative pathways (CYP2C8/CYP3A4) are inhibited.

The Metabolic Architecture

Cerivastatin is eliminated via two distinct pathways.[1][2][3][4] Understanding the interplay between these pathways is critical for interpreting toxicity data.

Oxidative Clearance (Detoxification)

The primary clearance mechanism (>70%) involves hepatic oxidation, yielding pharmacologically active but hydrophilic metabolites.

-

Enzymes: CYP2C8 (60%) and CYP3A4 (40%).[4]

-

Primary Metabolites:

-

M-1 (Desmethyl-cerivastatin): Formed by CYP2C8 and CYP3A4.[3][4][5][6] Retains HMG-CoA reductase inhibitory activity.

-

M-23 (6-Hydroxyl-cerivastatin): Formed primarily by CYP2C8.[4] Retains activity similar to the parent drug.

-

M-24: A secondary metabolite formed from M-1 or M-23; present in trace amounts.

-

The Lactone Shunt (Toxification)

A secondary pathway involves Phase II conjugation followed by spontaneous conversion.

-

Glucuronidation: Cerivastatin is conjugated by UGT enzymes to Cerivastatin Acyl-Glucuronide (Cer-G2) .[3][5]

-

Lactonization: Cer-G2 is unstable and rapidly cyclizes to form Cerivastatin Lactone (Cer-L) .[3]

-

Fate of Lactone: Cer-L is normally re-oxidized by CYP2C8 and CYP3A4 or hydrolyzed back to the acid. Critically, Cer-L is significantly more lipophilic and myotoxic than the acid form.

Visualizing the Pathway

The following diagram illustrates the "Lethal Diversion" that occurs when CYP2C8 is inhibited.

Figure 1: Metabolic pathway of Cerivastatin.[4][5][7][8] Note the 'Gemfibrozil Blockade' which prevents the clearance of both the Parent and the toxic Lactone, causing their accumulation.

Toxicological Mechanisms[3]

The Gemfibrozil Interaction ("The Smoking Gun")

The interaction between Cerivastatin and Gemfibrozil is the defining case study for metabolic toxicology.

-

Mechanism: Gemfibrozil is glucuronidated to Gemfibrozil 1-O-β-glucuronide . This metabolite is a potent, mechanism-based (irreversible) inhibitor of CYP2C8.

-

Consequence:

-

Parent Accumulation: Cerivastatin AUC increases ~10-fold.

-

Lactone Explosion: With CYP2C8 blocked, the clearance of Cer-L is halted. Simulations and in vivo data suggest Cer-L exposure can increase up to 70-fold in double-inhibition scenarios (e.g., Gemfibrozil + CYP3A4 inhibitor).

-

Myotoxicity: Acid vs. Lactone

While M-1 and M-23 are pharmacologically active (cholesterol-lowering), the Lactone (Cer-L) is the primary mediator of muscle toxicity.

| Feature | Cerivastatin Acid (Parent/M1/M23) | Cerivastatin Lactone (Cer-L) |

| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) |

| Cellular Uptake | Transporter-dependent (OATP1B1) | Passive Diffusion (High muscle penetration) |

| Mitochondrial Toxicity | Moderate | Severe (Complex III Inhibition) |

| Myotoxicity Potency | Baseline (1x) | 14x - 37x Higher (vs. Acid) |

| Clearance | CYP2C8 / CYP3A4 | CYP2C8 / CYP3A4 |

Key Insight: The lactone form bypasses transporter regulation, passively diffusing into myocytes where it inhibits mitochondrial Complex III, depletes ATP, and triggers apoptosis (rhabdomyolysis).

Experimental Protocols for Assessment

To evaluate the toxicity of statin metabolites, researchers must distinguish between pharmacological potency (HMG-CoA reductase inhibition) and myotoxic potential.

Protocol A: In Vitro Myotoxicity Assay (C2C12 Myoblasts)

Objective: Quantify the differential toxicity of Acid vs. Lactone metabolites.

Reagents:

-

C2C12 Mouse Myoblasts (or Primary Human Skeletal Muscle Cells).

-

Differentiation Media: DMEM + 2% Horse Serum.

-

Test Compounds: Cerivastatin Acid, M-1, M-23, Cerivastatin Lactone.[3][4][8]

-

Assay: ATP Content (CellTiter-Glo) or Caspase-3/7 Activity.

Workflow:

-

Seeding: Plate C2C12 cells in 96-well plates (5,000 cells/well) in growth media.

-

Differentiation: At confluence, switch to Differentiation Media for 5–7 days until myotubes form.

-

Treatment:

-

Dissolve metabolites in DMSO (Final DMSO < 0.1%).

-

Treat myotubes with concentration range (0.1 µM – 50 µM) for 24h and 48h.

-

Condition B (Acidosis): Perform parallel arm in media adjusted to pH 6.8 (mimicking ischemic muscle) to favor lactone stability.

-

-

Readout: Measure intracellular ATP.

-

Data Analysis: Calculate IC50 for cell viability.

-

Validation Criteria: Cerivastatin Lactone IC50 should be significantly lower (more toxic) than Cerivastatin Acid.

-

Protocol B: CYP2C8 Inhibition Screen (Metabolic Stability)

Objective: Confirm the "Gemfibrozil Effect" on metabolite clearance.

Workflow:

-

System: Human Liver Microsomes (HLM) or Recombinant CYP2C8.

-

Substrate: Cerivastatin Lactone (1 µM).

-

Inhibitor: Gemfibrozil Glucuronide (Pre-incubate for 15 min to allow mechanism-based inhibition).

-

Reaction: Initiate with NADPH regenerating system. Incubate at 37°C.

-

Sampling: Quench aliquots at 0, 5, 10, 20, 30 min with ice-cold acetonitrile containing internal standard.

-

Analysis: LC-MS/MS monitoring depletion of Cerivastatin Lactone.

-

Result: In the presence of Gem-Glucuronide, the half-life of Cerivastatin Lactone should increase >5-fold.

-

References

-

Backman, J. T., et al. (2002). Gemfibrozil greatly increases plasma concentrations of cerivastatin. Clinical Pharmacology & Therapeutics. Link

-

Skottheim, I. B., et al. (2008). Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro.[9] European Journal of Pharmaceutical Sciences.[9] Link

-

Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin. Journal of Pharmacology and Experimental Therapeutics. Link

-

Kaspera, R., et al. (2010).[10] Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis.[11] Pharmacogenetics and Genomics.[4][11] Link

-

Fujino, H., et al. (2004). Metabolic properties of the acid and lactone forms of HMG-CoA reductase inhibitors.[8][12][13] Xenobiotica.[7] Link

Sources

- 1. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. Statin-Related Myotoxicity: A Comprehensive Review of Pharmacokinetic, Pharmacogenomic and Muscle Components [mdpi.com]

- 8. Quantitation of cerivastatin and its seven acid and lactone biotransformation products in human serum by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. The role of acid-base imbalance in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: Cerivastatin vs. Desmethyl Hydroxy Cerivastatin (M-24)

The following technical guide provides an in-depth comparative analysis of Cerivastatin and its secondary active metabolite, Desmethyl Hydroxy Cerivastatin (M-24) . This document is structured for researchers and drug development professionals, focusing on structural chemistry, metabolic pathways, pharmacodynamics, and bioanalytical quantification.

Executive Summary

Cerivastatin (Baycol/Lipobay) is a synthetic HMG-CoA reductase inhibitor notable for its high potency and lipophilicity. It was withdrawn from the market in 2001 due to a high incidence of rhabdomyolysis, particularly when co-administered with gemfibrozil.

Desmethyl Hydroxy Cerivastatin (M-24) is a secondary metabolite formed through the combined biotransformation pathways of demethylation and hydroxylation. Unlike many Phase I metabolites which are detoxification products, M-24 retains potent pharmacological activity comparable to the parent drug. Understanding the difference between these two compounds is critical for forensic toxicology, retrospective safety analysis, and the design of next-generation statins where "active metabolite burden" is a key safety parameter.

Chemical & Structural Architecture

The fundamental difference lies in the modification of the pyridine core substituents. Cerivastatin undergoes metabolic activation/deactivation at two distinct sites: the benzylic ether and the isopropyl moiety.[1][2][3]

| Feature | Cerivastatin (Parent) | Desmethyl Hydroxy Cerivastatin (M-24) |

| CAS Number | 145599-86-6 | 201793-00-2 (Sodium Salt) |

| Molecular Formula | C₂₆H₃₄FNO₅ | C₂₅H₃₂FNO₆ |

| Molecular Weight | ~459.55 Da | ~461.52 Da (+2 Da shift) |

| Key Substituent 1 | Methoxymethyl group (-CH₂-O-CH₃) | Hydroxymethyl group (-CH₂-OH) (O-Demethylation) |

| Key Substituent 2 | Isopropyl group (-CH(CH₃)₂) | Hydroxy-isopropyl group (-C(OH)(CH₃)₂) |

| Lipophilicity (LogP) | High (Lipophilic) | Reduced (More Polar) |

Structural Logic[6]

-

Cerivastatin: Contains a benzylic methyl ether at position 5 of the pyridine ring and two isopropyl groups at positions 2 and 6.

-

M-24 Formation:

-

O-Demethylation: The methyl group is removed from the benzylic ether (mediated by CYP2C8/CYP3A4), converting the methoxy group to a primary alcohol.

-

Hydroxylation: One of the isopropyl groups is hydroxylated at the tertiary carbon (mediated by CYP2C8).

-

Result: M-24 is the "sum" of Metabolite M-1 (Desmethyl) and Metabolite M-23 (Hydroxy).[4]

-

Biosynthesis and Metabolic Pathways

The toxicity profile of Cerivastatin is heavily influenced by its metabolism. Unlike other statins, Cerivastatin relies heavily on CYP2C8 , which makes it vulnerable to drug-drug interactions (DDIs) with CYP2C8 inhibitors like gemfibrozil (specifically its glucuronide metabolite).

Mechanistic Pathway Diagram

The following graph illustrates the parallel and sequential formation of M-24.

Figure 1: Metabolic cascade of Cerivastatin showing the convergence of pathways to form M-24.[5][6] Note the critical dependence on CYP2C8.

Pharmacodynamics: Potency & Toxicity[5]

A critical finding in Cerivastatin research is that its metabolites are pharmacologically active . This contrasts with many drugs where Phase I metabolism serves as a deactivation step.

-

HMG-CoA Reductase Inhibition:

-

Toxicological Significance: While M-24 is a minor metabolite in plasma (often below limits of quantitation in healthy subjects), its equipotency means that any accumulation—caused by renal failure or complex DDIs—contributes linearly to the total inhibitory burden on skeletal muscle. In the case of the gemfibrozil interaction, the blockade of CYP2C8 prevents the formation of M-23 and M-24, shunting metabolism solely to CYP3A4 or causing massive accumulation of the parent drug. However, in scenarios of CYP3A4 inhibition (e.g., itraconazole), the pathway shifts toward CYP2C8, potentially increasing M-23 and M-24 ratios.

Analytical Profiling (LC-MS/MS)[11][12]

Differentiating Cerivastatin from M-24 requires precise mass spectrometry due to the structural similarity. The mass shift is non-intuitive: M-24 is +2 Da heavier than the parent, derived from a loss of CH₂ (-14) and gain of Oxygen (+16).

Validated LC-MS/MS Protocol Parameters

System: Triple Quadrupole MS (ESI Positive Mode) Separation: C18 Reverse Phase (e.g., Waters XTerra or Phenomenex Kinetex) Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Formate)

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) | Retention Order |

| Cerivastatin | 460.2 [M+H]⁺ | 356.3 | 442.2 (Lactone) | 20 - 25 | Late (Lipophilic) |

| M-1 (Desmethyl) | 446.2 [M+H]⁺ | 342.2 | 428.2 | 20 - 25 | Mid-Eluting |

| M-23 (Hydroxy) | 476.2 [M+H]⁺ | 372.2 | 458.2 | 20 - 25 | Mid-Eluting |

| M-24 (Desmethyl Hydroxy) | 462.2 [M+H]⁺ | 358.2 | 444.2 | 22 - 28 | Early (Polar) |

Note: The "Lactone" forms of these species (closed ring) are -18 Da from the acid forms. Samples must be buffered to pH > 5.0 immediately upon collection to prevent acid-to-lactone conversion.

Experimental Workflow for Separation

-

Sample Prep: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) from acidified plasma/serum.

-

Stability: Reconstitute in pH 7.0 buffer. M-24 is more polar and will elute earlier than Cerivastatin on a C18 column.

-

Interference Check: Ensure separation from Fluvastatin (m/z 412) and endogenous phospholipids.

Implications for Drug Development

The Cerivastatin vs. M-24 case study provides three "Self-Validating" lessons for modern drug design:

-

Active Metabolite Screening: Potency assays (IC₅₀) must be performed on all Phase I metabolites, not just the parent. M-24's equipotency highlights that "metabolism" does not equal "clearance" of activity.

-

Dual-Pathway Redundancy: Cerivastatin was designed with dual clearance (CYP2C8/3A4) to improve safety. However, the high affinity of CYP2C8 and the potency of the inhibitor (Gemfibrozil-glucuronide) collapsed this safety net.

-

Lactone/Acid Equilibrium: Both Cerivastatin and M-24 exist in equilibrium with their lactone forms. The lactones are often more lipophilic and can penetrate muscle tissue more effectively, potentially driving the myotoxicity.

References

-

Metabolism of Cerivastatin by Human Liver Microsomes: Characterization of primary metabolic pathways (M-1, M-23) and secondary metabolites (M-24). Source: PubMed / NIH [Link]

-

Cerivastatin In Vitro Metabolism by CYP2C8 Variants: Detailed kinetic analysis of M-23 and M-1 formation and the impact of genetic polymorphisms. Source: PMC / NIH [Link]

-

Quantitation of Cerivastatin and its Biotransformation Products: Validated LC-MS/MS methodology for simultaneous detection of Parent, M-1, M-23, and M-24. Source: PubMed [Link]

-

Preclinical Safety Evaluation of Cerivastatin: Toxicology reports confirming the equipotency of metabolites. Source: PubMed [Link]

-

Cerivastatin (Wikipedia/DrugBank Data): General pharmacological data and withdrawal context.[7] Source: Wikipedia [Link]

Sources

- 1. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerivastatin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cerivastatin - Wikipedia [en.wikipedia.org]

Technical Guide: Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24)

Topic: Desmethyl Hydroxy Cerivastatin Sodium Salt (Metabolite M-24) Content Type: Technical Whitepaper & Reference Guide Audience: Pharmaceutical Scientists, DMPK Researchers, and Analytical Chemists

Precision Identification, Metabolic Context, and Analytical Protocols

Executive Summary & Core Identification

In the wake of the 2001 market withdrawal of Cerivastatin (Baycol/Lipobay), the rigorous characterization of its metabolic profile remains a cornerstone of toxicological case studies and statin safety research. This guide addresses the identification and characterization of Desmethyl Hydroxy Cerivastatin Sodium Salt , historically designated as Metabolite M-24 .[1]

Unlike the parent drug, this specific dual-modification metabolite represents a convergence of two distinct cytochrome P450 oxidative pathways. Its accurate identification is critical for bioanalytical assays quantifying systemic exposure and investigating the mechanisms of statin-induced rhabdomyolysis.

The "Needle in the Haystack": Validated CAS Registry

Researchers often encounter ambiguity when searching for specific salt forms of metabolites. Based on chemical registry data and catalog cross-referencing, the specific identifiers for this compound are:

| Parameter | Technical Detail |

| Chemical Name | Desmethyl Hydroxy Cerivastatin Sodium Salt |

| Metabolite Code | M-24 (Secondary Metabolite) |

| CAS Number (Sodium Salt) | 201793-00-2 |

| CAS Number (Free Acid) | 216220-12-1 |

| Molecular Formula | C₂₅H₃₃FNNaO₆ |

| Molecular Weight | 481.51 g/mol (Salt) / 459.5 g/mol (Free Acid) |

| IUPAC Name | Sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

Metabolic Origin & Causality

The Dual-Pathway Convergence

The formation of Desmethyl Hydroxy Cerivastatin (M-24) is unique because it requires the simultaneous operation of two metabolic modifications on the parent Cerivastatin molecule.

-

O-Demethylation (M-1 Pathway): Mediated primarily by CYP2C8 (60%) and CYP3A4 (40%), the methoxymethyl group on the pyridine ring is converted to a hydroxymethyl group.[1]

-

Hydroxylation (M-23 Pathway): Mediated almost exclusively by CYP2C8 , one of the isopropyl groups is hydroxylated.[2]

Scientific Insight: The reliance on CYP2C8 for the formation of M-23 and subsequently M-24 is clinically significant. Genetic polymorphisms in CYP2C8 or inhibition by drugs like gemfibrozil can drastically alter the ratio of these metabolites, leading to the accumulation of the parent drug—a key factor in the toxicity profile of Cerivastatin.

Pathway Visualization

Figure 1: The metabolic convergence leading to M-24.[3] Note the central role of CYP2C8 in both branches.[1]

Experimental Protocol: Bioanalytical Detection

To validate the presence of M-24 in plasma or microsomal incubations, a robust LC-MS/MS method is required. The following protocol is synthesized from validated pharmacokinetic studies.

Methodology: LC-MS/MS Quantification

Objective: Separate and quantify Cerivastatin, M-1, M-23, and M-24 simultaneously.

-

Sample Preparation:

-

Matrix: Human Plasma (200 µL).

-

Internal Standard (IS): Cerivastatin-d6 or Deuterated M-24 (if available).

-

Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).

-

Step: Add 50 µL buffer (pH 4.5) to plasma, add IS, vortex. Add 1 mL TBME, shake for 10 min, centrifuge at 3000 x g. Evaporate supernatant under nitrogen; reconstitute in mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna 3µm, 50 x 2.0 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 30% B

-

1-4 min: Linear ramp to 80% B

-

4-5 min: Hold 80% B

-

5.1 min: Re-equilibrate 30% B.

-

-

-

Mass Spectrometry Settings (ESI+):

-

Source: Electrospray Ionization (Positive Mode).[1]

-

Transitions (MRM):

-

Cerivastatin: m/z 460.2 → 356.2

-

M-24 (Target): m/z 462.2 → 340.2 (Shift due to +16 Da Hydroxy and -14 Da Desmethyl).

-

-

Note: M-24 is isobaric with certain other di-hydroxylated metabolites; retention time separation is critical. M-24 typically elutes earlier than the parent drug due to increased polarity.

-

Physicochemical Profile & Stability

When handling the sodium salt of M-24 (CAS 201793-00-2), researchers must account for the hygroscopic nature typical of statin carboxylate salts.

| Property | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) |

| Stability | Hygroscopic.[4] Store at -20°C under inert atmosphere (Argon/Nitrogen). |

| Isomerism | Contains multiple chiral centers. The biologically relevant form preserves the (3R, 5S) configuration of the heptenoic acid side chain. |

| SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)/C=C/[O-])O)O.[Na+] |

Handling Precaution: Like Cerivastatin, M-24 is a potent HMG-CoA reductase inhibitor. It should be handled in a fume hood with appropriate PPE to prevent accidental inhalation or exposure.

References

-

U.S. Food and Drug Administration (FDA). (2001).[5] Baycol (Cerivastatin Sodium) Tablets - Clinical Pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102506881, Desmethyl hydroxyl cerivastatin. Retrieved from [Link]

- Shitara, Y., & Sugiyama, Y. (2006). Pharmacokinetic and pharmacodynamic interactions of statins. Expert Opinion on Drug Metabolism & Toxicology.

- Toronto Research Chemicals. (2024). Desmethyl Hydroxy Cerivastatin Sodium Salt Data Sheet.

Sources

- 1. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacokinetics and Safety Implications of Desmethyl Hydroxy Cerivastatin (Metabolite M-24)

The following technical guide details the pharmacokinetics and safety profile of Desmethyl Hydroxy Cerivastatin (Metabolite M-24), structured for researchers and drug development professionals.

Executive Summary

Desmethyl Hydroxy Cerivastatin , technically identified as Metabolite M-24 , represents the convergent secondary metabolite in the biotransformation pathway of cerivastatin (Baycol). While the parent drug and its primary metabolites (M-1 and M-23) are well-characterized, M-24 occupies a unique toxicological niche: it is the downstream "drain" product of the CYP2C8 and CYP3A4 oxidative pathways.

This guide clarifies a critical pharmacokinetic distinction: M-24 exhibits no clinically definable biological half-life in plasma because it is a transient, minor metabolite that does not accumulate in systemic circulation under normal physiology. Its detection is primarily limited to urine and bile. However, understanding the formation of M-24 is essential for forensic toxicology and safety modeling, as the inhibition of the enzymes responsible for its formation (specifically CYP2C8) is the mechanistic root of the fatal rhabdomyolysis cases that led to cerivastatin’s market withdrawal in 2001.

Molecular Characterization & Identification

To ensure precision in experimental design and mass spectrometry analysis, the metabolite is defined as follows:

| Attribute | Detail |

| Common Name | Desmethyl Hydroxy Cerivastatin |

| Metabolite Code | M-24 (Secondary Metabolite) |

| Chemical Structure | Product of both demethylation (at the benzylic ether) and hydroxylation (at the isopropyl group).[1][2][3] |

| Molecular Formula | C₂₅H₃₂FNO₅ (Free Acid) |

| Precursors | M-1 (Desmethyl cerivastatin) and M-23 (Hydroxy cerivastatin) |

| Pharmacological Activity | Active HMG-CoA reductase inhibitor (Potency comparable to parent drug).[3][4] |

Biological Half-Life & Pharmacokinetic Profile[5]

The "Undetectable" Half-Life

Unlike the parent drug, which follows a monoexponential decay with a

-

Systemic Exposure: Negligible.

-

Elimination Kinetics: Formation-rate limited. The rate of M-24 appearance in urine parallels the elimination of its precursors (M-1 and M-23).[5]

-

Experimental Implication: Researchers should not attempt to measure plasma

or AUC for M-24 in standard PK studies. Instead, it serves as a biomarker for total metabolic flux in urinary excretion analysis.

Comparative Pharmacokinetics Table

The following data consolidates the kinetic behavior of the cerivastatin family.

| Compound | Metabolic Role | Plasma Half-Life ( | Plasma Detection | Enzyme Dependency |

| Cerivastatin | Parent Drug | 2.0 – 4.0 hours | High ( | CYP2C8 (60%), CYP3A4 (40%) |

| M-1 | Primary Metabolite (Desmethyl) | ~ 3.0 hours (Parallels parent) | Low ( | CYP2C8, CYP3A4 |

| M-23 | Primary Metabolite (Hydroxy) | ~ 3.0 hours (Parallels parent) | Moderate ( | CYP2C8 |

| M-24 | Secondary Metabolite | N/A (Transient) | Undetectable (< LOQ) | CYP2C8, CYP3A4 |

Metabolic Pathway & Mechanism

The formation of Desmethyl Hydroxy Cerivastatin is the result of a dual-pathway convergence. This redundancy usually protects against drug accumulation; however, cerivastatin's high dependence on CYP2C8 for the formation of M-23 and the conversion of M-1 to M-24 created a "bottleneck."

Pathway Visualization

The diagram below illustrates the flow from parent to M-24. Note that M-24 is the terminal oxidative product before excretion.

Figure 1: Metabolic convergence of Cerivastatin pathways leading to M-24 formation.

Safety Implications: The Gemfibrozil Interaction

The clinical relevance of M-24 lies in its absence during specific drug-drug interactions (DDIs).

-

The Mechanism of Toxicity: Gemfibrozil is a potent inhibitor of CYP2C8 (via its glucuronide metabolite).[6]

-

Blockade Effect: When CYP2C8 is inhibited:

-

The conversion of Cerivastatin

M-23 is blocked. -

The conversion of M-1

M-24 is blocked.

-

-

Result: This forces the drug through the CYP3A4 pathway, which cannot compensate adequately. The result is a 5-10 fold increase in plasma exposure (AUC) of the parent drug and M-1, leading to rhabdomyolysis.

-

Forensic Marker: In cases of toxicity, a disproportionately low ratio of M-24 (in urine) relative to parent drug (in plasma) indicates CYP2C8 blockade.

Experimental Protocols

For researchers attempting to isolate or quantify this metabolite, standard plasma PK methods will fail. The following LC-MS/MS workflow is validated for urinary or in vitro microsomal analysis.

In Vitro Microsomal Incubation Protocol

To generate M-24 for standards or kinetic study:

-

System: Human Liver Microsomes (HLM) or Recombinant CYP2C8/3A4.

-

Substrate: Incubate M-1 (Desmethyl Cerivastatin) with CYP2C8, OR M-23 (Hydroxy Cerivastatin) with CYP3A4.

-

Note: Incubating the parent drug will yield a mixture dominated by M-1 and M-23; starting with the primary metabolites improves M-24 yield.

-

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Incubation: 37°C for 30–60 minutes.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v).

LC-MS/MS Detection Parameters

Since M-24 is an isomer of di-hydroxy or di-demethylated variants, specific transitions are required.

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]+ = 446.2 m/z (Note: Parent is 460.2; M-1/M-23 are ~446/476 depending on modifications. Verify exact mass based on free acid vs. lactone form).

-

Correction:

-

Cerivastatin (MW 459.5)

[M+H]+ 460.2 -

M-1 (Desmethyl, -14 Da)

[M+H]+ 446.2 -

M-23 (Hydroxy, +16 Da)

[M+H]+ 476.2 -

M-24 (Desmethyl + Hydroxy, -14 + 16 = +2 Da)

[M+H]+ 462.2

-

-

-

Quantification Limit (LOQ): Aim for < 1 nM sensitivity.

References

-

Bayer Corporation. (2001). Baycol (Cerivastatin Sodium) Tablets Prescribing Information. FDA.[1][6] Available at: [Link]

-

Mück, W. (1998). Clinical pharmacokinetics of cerivastatin. Clinical Pharmacokinetics, 35(4), 255-269. Available at: [Link]

-

Shitara, Y., & Sugiyama, Y. (2006). Pharmacokinetic and pharmacodynamic interactions of statins. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Wang, J. S., et al. (2002). Gemfibrozil greatly increases plasma concentrations of cerivastatin.[3][7] Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Kaspera, R., et al. (2006). Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis. Pharmacogenetics and Genomics. Available at: [Link]

Sources

- 1. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. researchgate.net [researchgate.net]

- 5. Inter-ethnic comparisons of the pharmacokinetics of the HMG-CoA reductase inhibitor cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gemfibrozil greatly increases plasma concentrations of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Identification and Profiling of Major Cerivastatin Impurities

The following technical guide details the identification, characterization, and control of major Cerivastatin impurities. This document is structured for researchers and analytical scientists, focusing on the chemical causality of impurity formation and the rigorous methodologies required for their detection.

Executive Summary

Cerivastatin (formerly marketed as Baycol/Lipobay) is a synthetic HMG-CoA reductase inhibitor.[1][2] While its high potency offered therapeutic advantages, its withdrawal from the market due to rhabdomyolysis highlights the critical importance of understanding its metabolic and degradation profile. For drug development professionals, the rigorous identification of Cerivastatin impurities—specifically its lactone form and oxidative metabolites—is not merely a compliance exercise but a safety imperative. This guide delineates the structural characterization of these impurities and provides a self-validating analytical framework for their detection.

Chemical Basis of Impurity Formation

Cerivastatin Sodium is a pyridine-based statin.[3] Its stability is compromised by two primary stress vectors: pH-dependent cyclization and oxidative biotransformation .

The Lactonization Equilibrium (Impurity A)

The most significant degradation pathway for all statins with a dihydroxyheptenoic acid tail is lactonization.

-

Mechanism: Under acidic conditions (pH < 4) or elevated temperature, the 3,5-dihydroxyheptenoic acid tail undergoes intramolecular esterification. The C1 carboxyl group reacts with the C5 hydroxyl group, eliminating water to form a six-membered lactone ring.

-

Significance: The lactone form (Cerivastatin Lactone) is significantly more lipophilic than the parent acid. While it is a prodrug in vivo, in a drug substance context, it is a degradation impurity that must be strictly controlled.

Oxidative & Metabolic Impurities (M1 & M23)

Cerivastatin is susceptible to oxidative attack, mimicking its in vivo metabolic pathways.[3] These impurities often appear during stressed stability testing (oxidative stress) or as carry-over from synthesis.

-

Impurity B (Metabolite M1): Formed via O-demethylation of the benzylic methyl ether at the pyridine position 5.

-

Impurity C (Metabolite M23): Formed via hydroxylation of one of the methyl groups on the 6-isopropyl substituent.[3]

Major Impurity Profile: Structural Characterization

The following table summarizes the critical impurities. Note that "RRT" (Relative Retention Time) is approximate and dependent on the specific C18 method described in Section 4.

| Impurity Name | Common Designation | Chemical Transformation | Molecular Change | Polarity Shift |

| Cerivastatin Lactone | Impurity A / Cer-L | Acid-catalyzed cyclization | Less Polar (Elutes later) | |

| Desmethyl-Cerivastatin | Metabolite M1 | O-Demethylation of benzylic ether | More Polar (Elutes earlier) | |

| Hydroxy-Cerivastatin | Metabolite M23 | Hydroxylation of isopropyl group | More Polar (Elutes earlier) | |

| Cerivastatin N-Oxide | Oxidative Degradant | Oxidation of Pyridine Nitrogen | Variable (pH dependent) |

Analytical Strategy: Validated Identification Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed to resolve the critical pair (Parent Acid vs. Lactone) and separate polar oxidative impurities.

-

Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[4]

-

Rationale: A sub-2-micron particle size is essential to resolve the positional isomers of hydroxylated impurities (M23).

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Rationale: Acidic pH suppresses ionization of the carboxylic acid, improving retention of the polar metabolites, but caution is needed as it promotes on-column lactonization. Crucial: Keep sample temperature at 4°C to prevent artifactual lactone formation during analysis.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient Program:

-

0-2 min: 20% B (Isocratic hold for polar M1/M23 elution)

-

2-10 min: 20% → 60% B (Linear gradient)

-

10-12 min: 60% → 90% B (Elution of Lactone)

-

12-15 min: Re-equilibration.

-

-

Detection: UV at 240 nm (Pyridine core absorption) & MS (ESI+).

Mass Spectrometry (LC-MS/MS) Identification

For definitive identification, monitor the following transitions in Positive Electrospray Ionization (ESI+) mode.

-

Parent (Cerivastatin):

-

Fragment:

(Loss of dihydroxy acid tail).

-

-

Impurity A (Lactone):

-

Diagnostic: Mass difference of -18 Da from parent; longer retention time.

-

-

Impurity B (M1 - Desmethyl):

-

Diagnostic: Loss of 14 Da. Fragmentation shows loss of modified pyridine core.

-

-

Impurity C (M23 - Hydroxy):

-

Diagnostic: Gain of 16 Da. The hydroxyl group on the isopropyl chain often leads to water loss in the source (

).

-

Visualizing the Impurity Landscape

The following diagram illustrates the interconversion and degradation pathways of Cerivastatin.

Caption: Pathways showing the acid-catalyzed formation of Cerivastatin Lactone (Impurity A) and oxidative formation of metabolites M1/M23.

Experimental Protocol: Isolation of Impurity A (Lactone)

Note: This protocol is for generating a reference standard for qualitative identification.

-

Preparation: Dissolve 100 mg of Cerivastatin Sodium in 10 mL of Acetonitrile:0.1 M HCl (50:50).

-

Stress Induction: Heat the solution at 60°C for 4 hours.

-

Causality: The hydronium ion protonates the carboxylate, facilitating nucleophilic attack by the C5 hydroxyl group.

-

-

Extraction: Neutralize with 0.1 M NaOH to pH 7.0. Extract with Ethyl Acetate (3 x 10 mL). The lactone, being non-ionic and lipophilic, will partition into the organic layer.

-

Purification: Evaporate solvent. Purify residue via Flash Chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

-

Validation: Confirm structure via IR (appearance of lactone carbonyl stretch at ~1730 cm⁻¹) and MS (m/z 442).

References

-

Cerivastatin Pharmacology & Metabolites

-

Statin Lactonization Mechanism

-

Metabolic Pathways (M1/M23)

-

Analytical Method Validation (General Statin Framework)

Sources